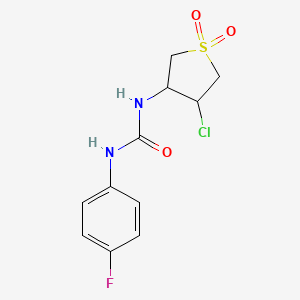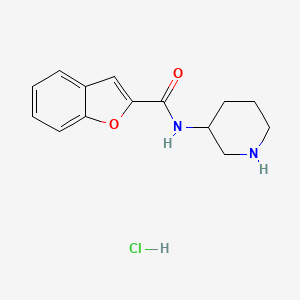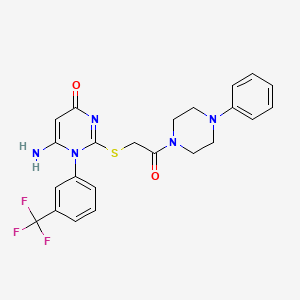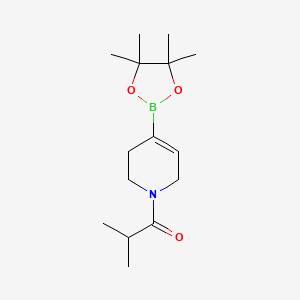
1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)urea, also known as CFTRinh-172, is a small molecule inhibitor that selectively targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that is responsible for regulating the transport of salt and water across the epithelium in various tissues, including the lungs, pancreas, and sweat glands. Mutations in the CFTR gene can lead to the development of cystic fibrosis (CF), a life-threatening genetic disorder that affects approximately 70,000 people worldwide. CFTRinh-172 has been shown to be a promising therapeutic agent for the treatment of CF, as well as other diseases that involve abnormal CFTR function.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
The compound has been analyzed for its crystal structure, which is pivotal in understanding its physical and chemical properties. The study revealed the dihedral angles between the central fluorobenzene ring and the terminal difluorophenyl ring and chlorophenyl ring system, contributing to its molecular architecture. This understanding aids in the development of benzoylurea pesticides by influencing their design and effectiveness (Youngeun Jeon et al., 2014).
Synthesis and Properties
Research into the synthesis and properties of 1,3-disubstituted ureas and their isosteric analogs has expanded our knowledge on producing various derivatives with potential applications. This includes exploring the roles of fluorine and chlorine substituents, which are essential for understanding how changes in molecular structure affect the compound's reactivity and potential uses (V. Burmistrov et al., 2020).
Photocatalytic Applications
The compound's derivatives have been investigated for their photocatalytic applications, particularly in the simultaneous production of hydrogen and degradation of organic pollutants. This research illustrates the compound's utility in environmental remediation and energy production, highlighting the versatility of its derivatives in addressing critical environmental challenges (Jungwon Kim et al., 2012).
Antimicrobial Activity
Some derivatives have shown promising antimicrobial activity, suggesting potential applications in developing new antimicrobial agents. This area of research is particularly relevant given the increasing resistance to existing antimicrobials, indicating the compound's derivatives could contribute to the development of novel therapeutic options (P. Haranath et al., 2007).
Corrosion Inhibition
Research on 1,3,5-triazinyl urea derivatives, including compounds with chloro and fluoro substituents, has explored their effectiveness as corrosion inhibitors. This application is significant for protecting metals in industrial settings, demonstrating the compound's derivatives' practical utility in materials science (B. Mistry et al., 2011).
Eigenschaften
IUPAC Name |
1-(4-chloro-1,1-dioxothiolan-3-yl)-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFN2O3S/c12-9-5-19(17,18)6-10(9)15-11(16)14-8-3-1-7(13)2-4-8/h1-4,9-10H,5-6H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOJIEXCYQDFOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)Cl)NC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2434373.png)

![3-ethyl-2-(ethylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2434379.png)
![2-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2434380.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2434381.png)
![2-Chloro-5-[(2-methoxyphenyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B2434382.png)

![1-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-3-(2-fluorophenyl)-1-methylurea](/img/structure/B2434384.png)
![N-(2-fluorophenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2434385.png)
![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide](/img/structure/B2434386.png)



![[5-(Aminomethyl)-6-oxabicyclo[3.2.1]octan-1-yl]methanol](/img/structure/B2434394.png)